1,4-Bis(bromoacetoxy)-2-butene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,4-Bis(bromoacetoxy)-2-butene often involves intricate reactions that provide useful insights into its potential synthesis. For example, compounds with bromoacetoxy groups can be synthesized through reactions involving bromination and subsequent functionalization of precursor molecules. The detailed synthetic routes for closely related compounds involve multistep processes that ensure the introduction of bromoacetoxy groups at specific positions on the carbon chain, indicating that a similar approach could be employed for 1,4-Bis(bromoacetoxy)-2-butene.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 1,4-Bis(p-bromophenoxy) butane, reveals intricate details about bond lengths, angles, and overall conformations (Ishikawa et al., 1971). These studies, often involving X-ray crystallography, provide a foundation for understanding the molecular geometry and electronic structure of 1,4-Bis(bromoacetoxy)-2-butene, suggesting that it may exhibit specific reactivity and interaction patterns based on its structural conformation.
Scientific Research Applications
Chemical Reactions and Stereochemical Outcomes :
- The reaction of certain silicon-containing compounds with cis- and trans-butenes leads to specific stereochemical products, highlighting the precision in chemical synthesis and the potential for creating novel molecules (Kinjo et al., 2007).
- McMurry coupling of specific ketones using titanium trichloride and lithium aluminium hydride produces certain butene isomers, demonstrating the ability to control molecular structure in chemical synthesis (Daik et al., 1998).
Synthesis and Characterization of Novel Compounds :
- Novel coordination polymers have been synthesized using bis(arylthio)ethers, where 1,4-Bis(bromoacetoxy)-2-butene acts as a key component. This research expands the variety of available materials for potential applications in catalysis or material science (Zheng et al., 2005).
- The synthesis of novel isoxazoles and their derivatives has been achieved, indicating the compound's utility in creating diverse organic molecules (Bianchi et al., 2002).
Catalysis and Polymerization :
- In the field of polymer science, 1,4-Bis(bromoacetoxy)-2-butene has been used as a chain transfer agent in the synthesis of telechelic poly(butadiene), demonstrating its role in controlling polymer properties (Bielawski et al., 2001).
- The compound has been employed in catalytic asymmetric synthesis, illustrating its utility in creating optically active molecules, which are important in pharmaceuticals and other industries (Uozumi et al., 1993).
Material Science and Coordination Chemistry :
- Research on metal-organic frameworks (MOFs) using 1,4-Bis(bromoacetoxy)-2-butene showcases the compound's potential in the development of novel materials with unique properties (Li et al., 2012).
- Studies on energy transfer properties of water-soluble conjugated oligomers involving 1,4-Bis(bromoacetoxy)-2-butene contribute to understanding the interaction of organic molecules with light, which is crucial in the development of sensors and optoelectronic devices (Liu et al., 2003).
properties
IUPAC Name |
[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHKVAXULDBIIY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCOC(=O)CBr)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/COC(=O)CBr)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860254 | |
Record name | (2E)-But-2-ene-1,4-diyl bis(bromoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromoacetoxy)-2-butene | |
CAS RN |
20679-58-7, 1071565-84-8 | |
Record name | 1,4-Bis(bromoacetoxy)-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020679587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(bromoacetoxy)-2-butene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071565848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-But-2-ene-1,4-diyl bis(bromoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butene-1,4-diyl bis(bromoacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(BROMOACETOXY)-2-BUTENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445RI66389 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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